4-Chloro-2-(piperidin-4-yl)pyridine 4-Chloro-2-(piperidin-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 899357-00-7
VCID: VC4131308
InChI: InChI=1S/C10H13ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
SMILES: C1CNCCC1C2=NC=CC(=C2)Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67

4-Chloro-2-(piperidin-4-yl)pyridine

CAS No.: 899357-00-7

Cat. No.: VC4131308

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67

* For research use only. Not for human or veterinary use.

4-Chloro-2-(piperidin-4-yl)pyridine - 899357-00-7

Specification

CAS No. 899357-00-7
Molecular Formula C10H13ClN2
Molecular Weight 196.67
IUPAC Name 4-chloro-2-piperidin-4-ylpyridine
Standard InChI InChI=1S/C10H13ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
Standard InChI Key XQRKQVMHFDHVJA-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC=CC(=C2)Cl
Canonical SMILES C1CNCCC1C2=NC=CC(=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 2- and 4-positions. The 4-chloro group introduces electrophilic character, while the 2-piperidin-4-yl moiety provides a bicyclic amine system capable of hydrogen bonding and hydrophobic interactions. Key structural features include:

  • Molecular Formula: C₁₀H₁₃ClN₂

  • SMILES: ClC1=CC=NC(=C1)C2CCNCC2

  • InChI Key: XQRKQVMHFDHVJA-UHFFFAOYSA-N .

Physicochemical Characteristics

  • Molecular Weight: 196.68 g/mol

  • LogP: Estimated at 1.87 (indicating moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (piperidine NH) and 3 acceptors (pyridine N, piperidine N, and Cl) .

  • Topological Polar Surface Area (TPSA): 24.9 Ų, suggesting moderate membrane permeability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-chloro-2-(piperidin-4-yl)pyridine involves strategic functionalization of pyridine and piperidine precursors. A representative pathway, adapted from patent literature , proceeds as follows:

  • Piperidine Protection:

    • 4-Piperidone hydrochloride is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in acetone/NaHCO₃, yielding N-Boc-4-piperidone (91% yield) .

  • Reductive Amination:

    • The Boc-protected piperidone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, affording N-Boc-4-aminopiperidine (82% yield) .

  • Coupling with Chloropyridine:

    • The amine reacts with 2,4-dichloropyridine in dimethyl sulfoxide (DMSO) at 100°C in the presence of Na₂CO₃ and KI, facilitating nucleophilic aromatic substitution at the 2-position. Subsequent Boc deprotection with HCl yields the target compound .

Optimization Challenges

  • Regioselectivity: The 2-position of pyridine is more reactive toward nucleophilic substitution due to electronic effects, minimizing byproducts .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is typically required to isolate the product from unreacted starting materials .

Biological Activity and Applications

Drug Discovery Intermediate

The compound serves as a building block for:

  • Anticancer Agents: Functionalization at the piperidine nitrogen (e.g., acylations, sulfonations) generates libraries for high-throughput screening.

  • Neuroactive Compounds: The piperidine moiety mimics natural alkaloids, enabling central nervous system (CNS) drug development.

Comparative Analysis with Structural Analogs

Feature4-Chloro-2-(piperidin-4-yl)pyridine5-Chloro-2-(piperidin-1-yl)pyridine3-Chloro-2-(piperidin-4-yl)pyridine
Substitution Pattern4-Cl, 2-piperidin-4-yl5-Cl, 2-piperidin-1-yl3-Cl, 2-piperidin-4-yl
Molecular Weight196.68 g/mol198.68 g/mol269.59 g/mol (dihydrochloride)
Biological TargetKinases (predicted)Cholinergic receptorsALK/ROS1 inhibitors
LogP1.871.862.31

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with kinase ATP-binding pockets via crystallography.

  • Prodrug Development: Explore ester or amide prodrugs to enhance oral bioavailability.

  • Polypharmacology: Screen against epigenetic targets (e.g., HDACs, BET proteins) given the piperidine moiety’s chromatin-binding potential.

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